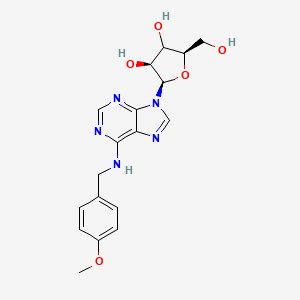
Lck Inhibitor III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lck Inhibitor III is a compound specifically designed to inhibit the activity of lymphocyte-specific protein tyrosine kinase (LCK). LCK is a member of the Src family of tyrosine kinases and plays a crucial role in the activation and signaling of T-cells. By inhibiting LCK, this compound can modulate immune responses, making it a valuable tool in both research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lck Inhibitor III involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Lck Inhibitor III can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs of this compound.
Scientific Research Applications
Lck Inhibitor III has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of LCK in various chemical pathways and reactions.
Biology: Employed in research to understand the signaling mechanisms of T-cells and other immune cells.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as leukemia, autoimmune disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting LCK and related pathways.
Mechanism of Action
Lck Inhibitor III exerts its effects by binding to the active site of LCK, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that rely on LCK, leading to altered immune responses. The molecular targets and pathways involved include the T-cell receptor (TCR) signaling cascade, which is crucial for T-cell activation and function.
Comparison with Similar Compounds
Lck Inhibitor III can be compared with other similar compounds, such as:
Dasatinib: Another LCK inhibitor used in the treatment of leukemia.
Ponatinib: A multi-kinase inhibitor with activity against LCK.
Imatinib: Primarily a BCR-ABL inhibitor but also has some activity against LCK.
This compound is unique in its specific design and high affinity for LCK, making it a valuable tool for targeted research and therapeutic applications.
Properties
Molecular Formula |
C25H30N6O4 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N-(5-methoxy-2-methylphenyl)-6-(2-morpholin-4-ylethoxy)pyrimidin-4-amine;hydrate |
InChI |
InChI=1S/C25H28N6O3.H2O/c1-18-7-8-19(32-2)15-21(18)27-23-16-24(34-14-11-30-9-12-33-13-10-30)29-25(28-23)31-17-26-20-5-3-4-6-22(20)31;/h3-8,15-17H,9-14H2,1-2H3,(H,27,28,29);1H2 |
InChI Key |
ZCZUQIMFQZQEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)NC2=CC(=NC(=N2)N3C=NC4=CC=CC=C43)OCCN5CCOCC5.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
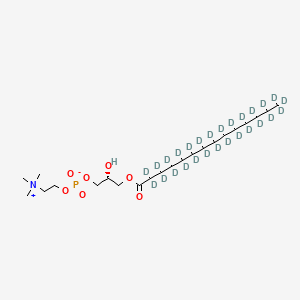

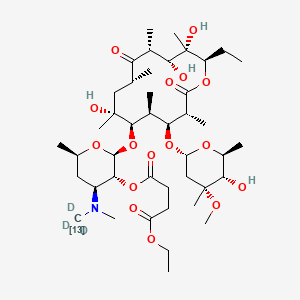

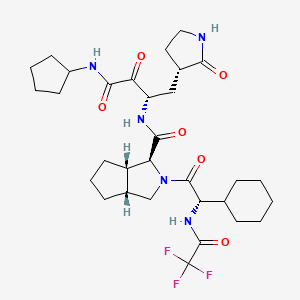
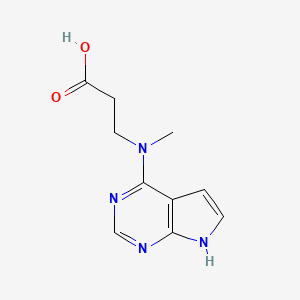
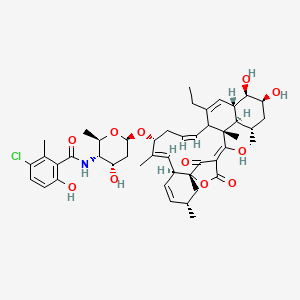
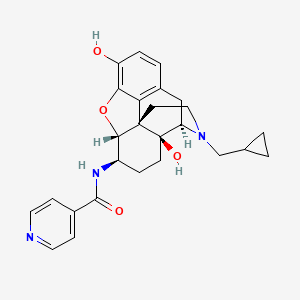
![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
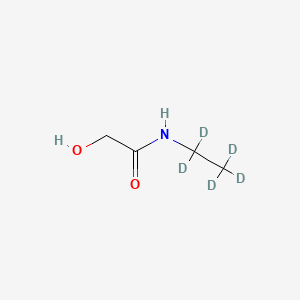
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)

